(r,r)-Methyl-ferrocelane

Catalog No.
S953208
CAS No.
540475-45-4
M.F
C24H48FeP2
M. Wt
454.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(r,r)-Methyl-ferrocelane

CAS Number

540475-45-4

Product Name

(r,r)-Methyl-ferrocelane

IUPAC Name

carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+)

Molecular Formula

C24H48FeP2

Molecular Weight

454.4 g/mol

InChI

InChI=1S/2C11H21P.2CH3.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;;;/h2*9-11H,3-8H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*9-,10-;;;/m11.../s1

InChI Key

JBWUTRKMUDYCHS-UIBZXYQVSA-N

SMILES

[CH3-].[CH3-].CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe+2]

Canonical SMILES

[CH3-].[CH3-].CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe+2]

Isomeric SMILES

[CH3-].[CH3-].C[C@@H]1CC[C@H](P1C2CCCC2)C.C[C@@H]1CC[C@H](P1C2CCCC2)C.[Fe+2]

(r,r)-Methyl-ferrocelane is a chiral compound belonging to the family of ferrocenes, characterized by its unique structure that incorporates a methyl group in the ferrocene framework. Ferrocenes are organometallic compounds consisting of a central iron atom sandwiched between two cyclopentadienyl anions. The (r,r)-configuration indicates that both substituents on the ferrocene are arranged in a specific stereochemical orientation, which can influence the compound's reactivity and biological properties. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry.

  • Redox processes: Ferrocenes can undergo reversible electron transfer, which could be utilized in catalysis or electron transfer reactions.
  • Lewis acid-base interactions: The iron atom in the ferrocene core can act as a Lewis acid, potentially coordinating with Lewis bases in biological systems.

The chemical reactivity of (r,r)-Methyl-ferrocelane is similar to that of other ferrocene derivatives, engaging in electrophilic substitution reactions characteristic of aromatic compounds. Common reactions include:

  • Friedel-Crafts Acylation: Reaction with acylating agents to form acylferrocenes.
  • Vilsmeier-Haack Reaction: Formylation leading to ferrocenecarboxaldehyde.
  • Alkylation Reactions: Utilizing strong bases to generate cationic intermediates that can react with various nucleophiles.

These reactions allow for the modification of the methyl-ferrocelane structure, enabling the synthesis of a wide range of derivatives with tailored properties .

  • Anticancer Activity: Certain ferrocene derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.
  • Antimicrobial Properties: Ferrocene-based compounds have demonstrated antibacterial and antifungal activities.
  • Enzyme Inhibition: Some studies indicate that ferrocene derivatives can act as enzyme inhibitors, potentially useful in treating various diseases.

Further investigation is required to fully elucidate the biological mechanisms and therapeutic potential of (r,r)-Methyl-ferrocelane .

The synthesis of (r,r)-Methyl-ferrocelane can be achieved through several methods:

  • Direct Methylation: Using methylating agents such as dimethyl sulfate or methyl iodide in the presence of strong bases like sodium hydride to introduce the methyl group onto the ferrocenyl framework.
  • Chiral Resolution: Starting from racemic ferrocenyl precursors, chiral resolution techniques can be employed to isolate the (r,r)-enantiomer.
  • Transition Metal-Catalyzed Reactions: Employing palladium or nickel catalysts for cross-coupling reactions that introduce methyl groups selectively onto the ferrocenyl moiety.

These methods enable the efficient production of (r,r)-Methyl-ferrocelane while maintaining control over stereochemistry .

(r,r)-Methyl-ferrocelaneChiral structure; potential biological activityDrug design, materials scienceFerroceneNon-substituted; basic propertiesOrganic synthesisAcetylferroceneAcetyl group enhances reactivityAnticancer researchFerrocene-1-carboxylic acidCarboxylic acid allows further functionalizationBioconjugation

(r,r)-Methyl-ferrocelane stands out due to its chiral nature and potential biological activity, making it a subject of interest in both synthetic and medicinal chemistry .

Interaction studies involving (r,r)-Methyl-ferrocelane focus on its behavior in biological systems and its interactions with biomolecules. Key areas include:

  • Protein Binding Studies: Investigating how (r,r)-Methyl-ferrocelane interacts with proteins, which could provide insights into its mechanism of action as a drug candidate.
  • Electrochemical Studies: Analyzing redox behavior and electron transfer processes, which are crucial for understanding its potential applications in sensors and electronic devices.

These studies contribute to understanding how (r,r)-Methyl-ferrocelane can be utilized effectively in various scientific domains .

Several compounds share structural similarities with (r,r)-Methyl-ferrocelane, including:

  • Ferrocene: The parent compound with no substituents; serves as a baseline for comparison.
  • Acetylferrocene: A derivative where an acetyl group replaces one hydrogen atom; exhibits different reactivity patterns.
  • Ferrocene-1-carboxylic acid: Contains a carboxylic acid functional group; useful for forming esters or amides.

Comparison Table

CompoundUnique Features

Dates

Modify: 2023-08-16

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